molecular formula C19H20F3NO3 B2977813 3-(4-methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide CAS No. 1172291-41-6

3-(4-methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide

Cat. No.: B2977813
CAS No.: 1172291-41-6
M. Wt: 367.368
InChI Key: PDNSLBKRKVCRFA-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide is a synthetic organic compound provided for research and development purposes. It is characterized by the CAS Number 1172291-41-6 and has a molecular formula of C19H20F3NO3, corresponding to a molecular weight of 367.37 g/mol . The compound's structure features a propanamide core linker connecting a 4-methoxyphenyl group to a 2-[3-(trifluoromethyl)phenoxy]ethylamine moiety. The presence of the trifluoromethyl group is of particular interest in medicinal chemistry, as fluorine-containing compounds often exhibit improved cell membrane permeability, metabolic stability, and bioavailability in drug discovery research . This product is intended for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3/c1-25-16-8-5-14(6-9-16)7-10-18(24)23-11-12-26-17-4-2-3-15(13-17)19(20,21)22/h2-6,8-9,13H,7,10-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNSLBKRKVCRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the preparation of 3-(trifluoromethyl)phenol, which is then reacted with 2-bromoethylamine to form 2-(3-(trifluoromethyl)phenoxy)ethylamine.

    Amidation Reaction: The intermediate 2-(3-(trifluoromethyl)phenoxy)ethylamine is then reacted with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

    Reduction: The amide group can be reduced to an amine under appropriate conditions, such as using lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be employed.

Major Products

    Oxidation: Formation of 3-(4-hydroxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide.

    Reduction: Formation of 3-(4-methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the trifluoromethyl group, which is known to enhance biological activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The trifluoromethyl group often enhances the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group is known to influence the lipophilicity and electronic properties of molecules, which can affect their interaction with biological targets.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1172291-41-6
  • Molecular Formula: C₁₉H₂₀F₃NO₃
  • Molecular Weight : 367.4 g/mol
  • Structure: Features a 4-methoxyphenyl group, a propanamide backbone, and a 2-(3-(trifluoromethyl)phenoxy)ethyl substituent. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the methoxy (OCH₃) group contributes to electron-donating effects .

Synthesis: Likely synthesized via coupling of 3-(4-methoxyphenyl)propanoyl chloride with 2-(3-(trifluoromethyl)phenoxy)ethylamine, analogous to methods in (e.g., bromopropanoyl chloride reactions with amines) .

Comparison with Structural Analogs

Structural and Functional Group Analysis

Compound Key Features Substituents Bioactivity/Applications Synthesis Method
Target Compound Propanamide backbone, CF₃, OCH₃ 4-Methoxyphenyl, 3-(trifluoromethyl)phenoxyethyl Not reported (potential CNS/metabolic applications inferred from analogs) Amide coupling (speculative)
2-(4-Iodophenyl)-N-(2-(trifluoromethoxy)phenyl)acrylamide (2s) Acrylamide backbone, CF₃O, I 4-Iodophenyl, trifluoromethoxy Structural studies (NMR/HRMS data) Multi-step synthesis with acrylamide formation
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide Propanamide, ibuprofen derivative Chlorophenethyl, isobutylphenyl Anti-inflammatory (ibuprofen analog) Amide coupling (high yield: amine + acyl chloride)
3-((4-Methoxyphenyl)amino)propanehydrazide derivatives Hydrazide backbone, OCH₃ Methoxyphenyl, heterocyclic moieties Antioxidant (1.4× ascorbic acid), anticancer (glioblastoma U-87) Hydrazide functionalization with heterocycles
3-(4-Hydroxy-3-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)propanamide Propanamide, CF₃, hydroxyl 4-Hydroxy-3-methoxyphenyl Not reported (tetrazole moiety for potential kinase inhibition) Not specified

Key Observations :

  • Trifluoromethyl vs. Trifluoromethoxy: The target’s CF₃ group (vs.
  • Backbone Diversity : Acrylamide derivatives (e.g., 2s ) exhibit planar structures, whereas propanamide analogs (e.g., target compound) have flexible chains, influencing conformational stability.
  • Bioactivity : Hydrazide derivatives () show potent antioxidant/anticancer activity, suggesting the target’s methoxyphenyl group could be leveraged for similar applications if functionalized .

Pharmacological Potential

  • Antioxidant Activity : Methoxyphenyl-containing compounds (e.g., ’s hydrazides) show radical scavenging, suggesting the target’s OCH₃ group may confer similar properties .
  • Anticancer Activity: Analog 3-((4-methoxyphenyl)amino)propanehydrazide derivatives exhibit selectivity for glioblastoma U-87 cells (MTT assay) . The target’s CF₃ group may enhance blood-brain barrier penetration.
  • Metabolic Stability : The CF₃ group in the target compound (vs. hydroxyl in ) likely reduces oxidative metabolism, prolonging half-life.

Biological Activity

The compound 3-(4-methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C19_{19}H20_{20}F3_{3}N1_{1}O2_{2}
  • Molecular Weight : 353.37 g/mol

The biological activity of this compound is primarily attributed to its structural components, particularly the trifluoromethyl and methoxyphenyl groups. These groups are known to enhance the lipophilicity and bioavailability of compounds, which can lead to increased interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

  • IC50_{50} Values :
    • MCF-7 (breast cancer): 0.48 µM
    • HCT-116 (colon cancer): 0.78 µM

These values indicate that the compound is more potent than several reference drugs used in cancer therapy, suggesting its potential as a lead compound for further development.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results against various pathogens.

  • Antichlamydial Activity : Compounds lacking the trifluoromethyl group were inactive, highlighting the importance of this substituent for biological activity. The presence of the trifluoromethyl group significantly enhances the compound's efficacy against Chlamydia species.

Data Tables

Biological ActivityCell Line/PathogenIC50_{50} (µM)Reference
AnticancerMCF-70.48
AnticancerHCT-1160.78
AntichlamydialChlamydia spp.Not specified

Case Studies

  • Study on MCF-7 Cells :
    • Researchers conducted flow cytometry analysis revealing that treatment with the compound led to cell cycle arrest at the G1 phase and increased apoptotic markers such as caspase-3/7 activity.
    • Western blot analysis indicated an increase in p53 expression levels, further supporting its role as an apoptosis inducer.
  • Antichlamydial Study :
    • A series of derivatives were tested for their activity against Chlamydia, with those containing the trifluoromethyl group demonstrating superior efficacy compared to other analogs.
    • The study concluded that modifications to the structure could lead to enhanced selectivity and potency against Chlamydia.

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